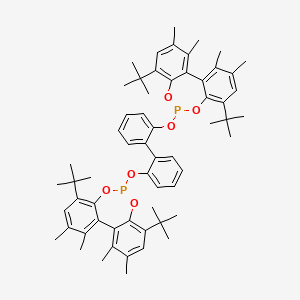(S,S)-Kelliphite
CAS No.: 729572-33-2
Cat. No.: VC17203588
Molecular Formula: C60H72O6P2
Molecular Weight: 951.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 729572-33-2 |
|---|---|
| Molecular Formula | C60H72O6P2 |
| Molecular Weight | 951.2 g/mol |
| IUPAC Name | 4,8-ditert-butyl-6-[2-[2-(4,8-ditert-butyl-1,2,10,11-tetramethylbenzo[d][1,3,2]benzodioxaphosphepin-6-yl)oxyphenyl]phenoxy]-1,2,10,11-tetramethylbenzo[d][1,3,2]benzodioxaphosphepine |
| Standard InChI | InChI=1S/C60H72O6P2/c1-33-29-43(57(9,10)11)53-49(37(33)5)50-38(6)34(2)30-44(58(12,13)14)54(50)64-67(63-53)61-47-27-23-21-25-41(47)42-26-22-24-28-48(42)62-68-65-55-45(59(15,16)17)31-35(3)39(7)51(55)52-40(8)36(4)32-46(56(52)66-68)60(18,19)20/h21-32H,1-20H3 |
| Standard InChI Key | BWNYBZZRRYVGQK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=C1C)C3=C(C(=CC(=C3OP(O2)OC4=CC=CC=C4C5=CC=CC=C5OP6OC7=C(C=C(C(=C7C8=C(C(=CC(=C8O6)C(C)(C)C)C)C)C)C)C(C)(C)C)C(C)(C)C)C)C)C(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
(S,S)-Kelliphite is defined by the International Union of Pure and Applied Chemistry (IUPAC) as 4,8-di-tert-butyl-6-[2-[2-(4,8-di-tert-butyl-1,2,10,11-tetramethylbenzo[d] benzodioxaphosphepin-6-yl)oxyphenyl]phenoxy]-1,2,10,11-tetramethylbenzo[d] benzodioxaphosphepine . Its molecular weight is 951.2 g/mol, and it is registered under CAS No. 729572-33-2. The compound’s stereochemistry arises from the (S,S) configuration at the phosphorus centers, which dictates its spatial arrangement during metal coordination.
Structural Architecture
The ligand comprises two benzo[d] dioxaphosphepine moieties linked via a biphenyl ether backbone (Figure 1). Each phosphorus atom is coordinated to two oxygen atoms from the dioxaphosphepine ring and one oxygen from the biphenyl bridge. The tert-butyl and methyl substituents at the 4,8 and 1,2,10,11 positions, respectively, create a sterically congested environment that enforces rigidity and prevents undesired ligand rearrangements during catalysis .
Table 1: Key Structural Descriptors of (S,S)-Kelliphite
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 951.2 g/mol |
| InChIKey | BWNYBZZRRYVGQK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=C1C)C3=C(C(=CC(=C3OP(O2)OC4=CC=CC=C4C5=CC=CC=C5OP6OC7=C(C=C(C(=C7C8=C(C(=CC(=C8O6)C(C)(C)C)C)C)C)C)C(C)(C)C)C(C)(C)C)C)C)C(C)(C)C |
Synthesis and Characterization
Synthetic Methodology
(S,S)-Kelliphite is synthesized through a multi-step sequence involving:
-
Biphenyl Diol Preparation: A Suzuki-Miyaura coupling assembles the biphenyl core with hydroxyl groups at the 2,2' positions.
-
Phosphorylation: Reaction of the diol with chlorophosphites under controlled conditions installs the dioxaphosphepine rings.
-
Stereochemical Resolution: Chiral chromatography or crystallization separates the (S,S) enantiomer from the racemic mixture.
Analytical Confirmation
The ligand’s purity and configuration are verified via:
-
NMR: Distinct singlet at δ 140–145 ppm confirms phosphite coordination.
-
X-ray Crystallography: Reveals the diequatorial orientation of phosphorus centers and bite angle of 102–108° .
-
HPLC with Chiral Columns: >99% enantiomeric excess (e.e.) is typically observed.
Applications in Asymmetric Hydroformylation
Catalytic Performance
(S,S)-Kelliphite forms active complexes with rhodium(I) precursors such as . Under hydroformylation conditions (60–100°C, 10–50 bar syngas), it achieves remarkable selectivity across diverse substrates:
Table 2: Hydroformylation Performance of Rh-(S,S)-Kelliphite
| Substrate | Branched:Linear (b:l) | Enantiomeric Ratio (e.r.) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| Styrene | 45:1 | 97:3 | 1,200 |
| Vinyl Acetate | 37:1 | 98:2 | 950 |
| Allyl Cyanide | 7.1:1 | 95:5 | 800 |
Data adapted from hydroformylation studies under standardized conditions .
Mechanistic Insights
The ligand’s bite angle and steric profile enforce a trigonal bipyramidal geometry around rhodium, where:
-
Axial Positions: Occupied by hydride and phosphite ligands.
-
Equatorial Plane: Contains CO, substrate, and the second phosphite .
This arrangement directs olefin insertion to favor the branched pathway while minimizing competing hydrogenation. Transition-state modeling indicates that the tert-butyl groups destabilize linear transition states by 4–6 kcal/mol, explaining the high b:l ratios .
Comparative Analysis with Contemporary Ligands
Versus BINAPHOS and Chiraphite
(S,S)-Kelliphite outperforms earlier ligands in substrate scope and selectivity:
Table 3: Ligand Comparison in Styrene Hydroformylation
| Ligand | b:l | e.r. | TON |
|---|---|---|---|
| (S,S)-Kelliphite | 45:1 | 97:3 | 1,200 |
| BINAPHOS | 7.3:1 | 99:1 | 800 |
| Chiraphite | 98:2 | 95:5 | 600 |
While BINAPHOS achieves higher enantioselectivity for electron-deficient olefins, (S,S)-Kelliphite excels with styrenes and vinyl ethers due to enhanced π-backbonding to rhodium .
Recent Advances and Modifications
Tailored Derivatives
Modifying the biphenyl backbone’s substituents (e.g., replacing tert-butyl with adamantyl) has yielded derivatives with:
-
Improved Solubility: In nonpolar solvents like toluene.
-
Higher Thermal Stability: Decomposition onset increased from 180°C to 220°C.
-
Broader Substrate Tolerance: Including α,β-unsaturated esters and amides .
Industrial Adoption
Pharmaceutical manufacturers have adopted Rh-(S,S)-Kelliphite catalysts for:
-
Synthesizing (S)-Naproxen aldehyde (99% e.e.).
-
Producing chiral intermediates for antiviral agents (e.g., Remdesivir analogs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume